molecular formula C5H7NO2 B555809 3,4-Dehydro-L-proline CAS No. 4043-88-3

3,4-Dehydro-L-proline

Cat. No. B555809
CAS RN: 4043-88-3
M. Wt: 113,11 g/mole
InChI Key: OMGHIGVFLOPEHJ-BYPYZUCNSA-N
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Description

3,4-Dehydro-L-proline, also known as 3,4-DHP, is an important intermediate in the biosynthesis of peptides and proteins. It is an amino acid derivative that is formed through the dehydrogenation of L-proline. It is a key component in the biosynthesis of many natural products, such as alkaloids and peptides. It is also used in the synthesis of peptides and proteins in the laboratory. 3,4-DHP has been studied extensively in the fields of biochemistry and physiology, and it has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

Target of Action

3,4-Dehydro-L-proline primarily targets prolyl-t-RNA synthetase and acts as a substrate and inhibitor of various enzymes . It may be used to inhibit extensin biosynthesis and is an alternate substrate of the amino acid oxidase, NikD . It also inhibits collagen secretion by chondrocytes .

Mode of Action

3,4-Dehydro-L-proline interacts with its targets by acting as a substrate and inhibitor. It inhibits the biosynthesis of extensins, a family of hydroxyproline-rich glycoproteins (HRGPs) that are important for plant growth and various developmental processes . It also serves as an alternate substrate for the enzyme NikD, an amino acid oxidase .

Biochemical Pathways

The compound plays a significant role in the hydroxylation of proline by prolyl-4-hydroxylases . This process is crucial for the function of HRGPs, particularly extensins . By inhibiting this process, 3,4-Dehydro-L-proline can reveal the functions of HRGPs .

Pharmacokinetics

It is known that the compound is a powder form , suggesting that it could be administered orally or intravenously. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Inhibiting the prolyl-4-hydroxylases with 3,4-Dehydro-L-proline results in a vacuolar-type of cell death in roots . This highlights the important role of HRGPs in root hair development and root growth . It also causes an increase in the number of nuclei with damaged DNA in the roots that have been treated with 3,4-Dehydro-L-proline compared to the control .

Action Environment

The action of 3,4-Dehydro-L-proline can be influenced by environmental factors. For instance, the compound is slightly soluble in water and more soluble in ethanol and acidic solutions . This suggests that the pH and solvent environment could impact its action, efficacy, and stability.

properties

IUPAC Name

(2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGHIGVFLOPEHJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H](N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193444
Record name 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dehydro-L-proline

CAS RN

4043-88-3
Record name 3,4-Dehydro-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4043-88-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)-
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Record name 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)-
Source EPA DSSTox
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Record name (S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 3,4-Dehydro-L-proline acts as a potent inhibitor of prolyl 4-hydroxylase, a key enzyme responsible for the hydroxylation of proline residues in proteins, particularly in the biosynthesis of hydroxyproline-rich glycoproteins (HRGPs) [, , , , ].

A: Inhibiting prolyl 4-hydroxylase with DHP disrupts the proper formation of HRGPs, leading to abnormal cell wall structure and function in plants. This manifests as impaired cell wall assembly, reduced osmotic stability, and inhibited cell division in plant cells [, ]. In the roots of Brachypodium distachyon, DHP treatment induced morphological and ultrastructural changes characteristic of vacuolar-type cell death [].

A: Yes, research indicates that DHP can significantly reduce the incidence of fire blight infection caused by Erwinia amylovora in immature pear fruits []. Furthermore, DHP has demonstrated the ability to inhibit biofilm formation and induce dispersal of preformed biofilms in both streptomycin-sensitive and -resistant strains of E. amylovora [].

ANone: The molecular formula of 3,4-Dehydro-L-proline is C5H7NO2, and its molecular weight is 113.11 g/mol.

A: Yes, a study employed ab initio calculations to investigate the enantio-selective magnetic-field-induced second harmonic generation (MFISHG) in various chiral systems, including 3,4-Dehydro-L-proline. This research explored the influence of electron correlation, basis set size, and magnetic gauge origin on the calculated properties [].

A: While the precise SAR is not fully elucidated in the papers, the structural similarity of 3,4-Dehydro-L-proline to proline is crucial. This similarity allows it to bind to prolyl 4-hydroxylase, likely competing with proline and preventing the enzyme from hydroxylating proline residues in HRGPs [, , ].

A: Yes, research with E. coli showed that D-alanine dehydrogenase specifically oxidizes 3,4-dehydro-D-proline and not the L-isomer []. This suggests a stereospecific interaction with certain enzymes.

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